2H-1,2,3-Triazolo[4,5-f]quinoxaline
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Overview
Description
2H-1,2,3-Triazolo[4,5-f]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its triazole and quinoxaline fused ring system, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 2H-1,2,3-Triazolo[4,5-f]quinoxaline typically involves cyclization reactions. One common method is the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . Another approach involves the use of 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, which undergo cyclization to form the triazoloquinoxaline scaffold . Industrial production methods often focus on optimizing these synthetic routes to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
2H-1,2,3-Triazolo[4,5-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hypervalent iodine (III) to form quinoxalinones.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxalinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2H-1,2,3-Triazolo[4,5-f]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,2,3-Triazolo[4,5-f]quinoxaline involves its interaction with various molecular targets. For instance, it can act as an A2B receptor antagonist, which is associated with anticancer activity . The compound also exhibits DNA intercalation properties, which can disrupt DNA replication and transcription, leading to cell death . These interactions are mediated through specific binding to the active sites of target proteins and nucleic acids.
Comparison with Similar Compounds
2H-1,2,3-Triazolo[4,5-f]quinoxaline can be compared with other triazoloquinoxaline derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its anticancer and antimicrobial activities.
[1,2,3]Triazolo[1,5-a]quinoxaline: Exhibits similar biological activities but differs in its synthetic routes and specific applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
233-93-2 |
---|---|
Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2H-triazolo[4,5-f]quinoxaline |
InChI |
InChI=1S/C8H5N5/c1-2-6-8(12-13-11-6)7-5(1)9-3-4-10-7/h1-4H,(H,11,12,13) |
InChI Key |
XSJMOLCRLLDSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C3=NC=CN=C31 |
Origin of Product |
United States |
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